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molecular formula C9H17NO2 B601579 trans-Ethyl 4-methylpiperidine-2-carboxylate CAS No. 79199-61-4

trans-Ethyl 4-methylpiperidine-2-carboxylate

Cat. No. B601579
M. Wt: 171.24
InChI Key:
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Patent
US04093712

Procedure details

A solution of 13 g (0.072 mole) of 4-methyl-2-piperidinecarboxylic acid hydrochloride and 50 ml of thionyl chloride in 300 ml of ethanol was refluxed for 4 hours. At the end of this period, the solvent was evaporated under reduced pressure, and the residue was extracted with a solution of chloroform and saturated potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate and then chloroform was evaporated. Distillation of the residue gave 7.4 g (60%) of ethyl 4-methyl-2-piperidinecarboxylate, B.P. 76°-77° C/3 mmHg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([OH:11])=[O:10])[CH2:4]1.S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
Cl.CC1CC(NCC1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of this period, the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with a solution of chloroform and saturated potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
chloroform was evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC1CC(NCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04093712

Procedure details

A solution of 13 g (0.072 mole) of 4-methyl-2-piperidinecarboxylic acid hydrochloride and 50 ml of thionyl chloride in 300 ml of ethanol was refluxed for 4 hours. At the end of this period, the solvent was evaporated under reduced pressure, and the residue was extracted with a solution of chloroform and saturated potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate and then chloroform was evaporated. Distillation of the residue gave 7.4 g (60%) of ethyl 4-methyl-2-piperidinecarboxylate, B.P. 76°-77° C/3 mmHg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([OH:11])=[O:10])[CH2:4]1.S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
Cl.CC1CC(NCC1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of this period, the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with a solution of chloroform and saturated potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
chloroform was evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC1CC(NCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04093712

Procedure details

A solution of 13 g (0.072 mole) of 4-methyl-2-piperidinecarboxylic acid hydrochloride and 50 ml of thionyl chloride in 300 ml of ethanol was refluxed for 4 hours. At the end of this period, the solvent was evaporated under reduced pressure, and the residue was extracted with a solution of chloroform and saturated potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate and then chloroform was evaporated. Distillation of the residue gave 7.4 g (60%) of ethyl 4-methyl-2-piperidinecarboxylate, B.P. 76°-77° C/3 mmHg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([OH:11])=[O:10])[CH2:4]1.S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
Cl.CC1CC(NCC1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of this period, the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with a solution of chloroform and saturated potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
chloroform was evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC1CC(NCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04093712

Procedure details

A solution of 13 g (0.072 mole) of 4-methyl-2-piperidinecarboxylic acid hydrochloride and 50 ml of thionyl chloride in 300 ml of ethanol was refluxed for 4 hours. At the end of this period, the solvent was evaporated under reduced pressure, and the residue was extracted with a solution of chloroform and saturated potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate and then chloroform was evaporated. Distillation of the residue gave 7.4 g (60%) of ethyl 4-methyl-2-piperidinecarboxylate, B.P. 76°-77° C/3 mmHg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([OH:11])=[O:10])[CH2:4]1.S(Cl)(Cl)=O.[CH2:16](O)[CH3:17]>>[CH3:2][CH:3]1[CH2:8][CH2:7][NH:6][CH:5]([C:9]([O:11][CH2:16][CH3:17])=[O:10])[CH2:4]1 |f:0.1|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
Cl.CC1CC(NCC1)C(=O)O
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
300 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
At the end of this period, the solvent was evaporated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with a solution of chloroform and saturated potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
chloroform was evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
CC1CC(NCC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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